Potassium palmitate (U-13C16, 98%+)
Description
Significance of Stable Isotope Tracers in Biochemical Investigations
Stable isotope tracers are indispensable tools in modern biochemical research, allowing scientists to follow a metabolic substrate through its various downstream chemical reactions. springernature.comnih.gov This provides unparalleled insights into the metabolic wiring of cells. springernature.comnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in human studies, including in children and pregnant women. nih.gov This safety profile allows for a broad range of applications in nutrition and metabolic research that would not be feasible with radioactive tracers. ckisotopes.com
The core principle of this technique lies in the mass difference of isotopes—forms of an element that share the same number of protons but have a different number of neutrons. technologynetworks.com While chemically and functionally identical to their more abundant, lighter counterparts, the heavier mass of stable isotopes makes them analytically detectable by mass spectrometry. technologynetworks.com When a substrate labeled with a heavy isotope is introduced into a biological system, it is processed in the same manner as the endogenous compound. technologynetworks.com This allows researchers to "trace" the journey of the labeled molecule, providing critical information about the rates and routes of metabolic pathways. technologynetworks.com This methodology has been instrumental in quantifying metabolic reactions in vivo and understanding the dynamic nature of processes like protein synthesis and breakdown. ckisotopes.com
Role of Fatty Acids in Cellular and Systemic Metabolism
Fatty acids are fundamental molecules with diverse and critical roles in the body. nih.govresearchgate.net They are the primary components of lipids and are integral to cellular structure, energy metabolism, and signaling processes. nih.govcreative-proteomics.com
Key functions of fatty acids include:
Structural Components: Fatty acids are the building blocks of phospholipids (B1166683) and glycolipids, which form the lipid bilayers of cellular membranes. nih.govcreative-proteomics.com The composition of these fatty acids influences membrane fluidity, stability, and permeability. nih.govcreative-proteomics.com
Energy Storage: Fatty acids are stored in the form of triglycerides, primarily in adipose tissue, serving as a highly efficient and concentrated energy reserve. creative-proteomics.com During periods of energy demand, these fatty acids are mobilized and broken down to produce ATP. creative-proteomics.com
Signaling Molecules: Certain fatty acids and their derivatives act as signaling molecules that regulate a variety of cellular processes, including inflammation and immune responses. nih.govnih.gov They can influence intracellular signaling pathways, transcription factor activity, and gene expression. nih.gov
The metabolism of fatty acids involves complex anabolic and catabolic processes that are tightly regulated to meet the body's needs. creative-proteomics.com
Overview of Palmitate as a Key Substrate in Metabolic Pathways
Palmitate (16:0) is the most common saturated fatty acid in the human body and can be sourced from the diet or synthesized endogenously from precursors like carbohydrates and amino acids. nih.gov It serves as a central hub in lipid metabolism. De novo fatty acid synthesis, the process of creating fatty acids from non-lipid precursors, culminates in the production of palmitate. mdpi.com This process begins with the conversion of citrate (B86180) to acetyl-CoA, which is then elongated to form palmitate. nih.gov
From there, palmitate can be further metabolized through several pathways:
It can be elongated to form longer-chain saturated fatty acids.
It can be desaturated to produce monounsaturated fatty acids. mdpi.com
It serves as a precursor for the synthesis of more complex lipids, such as triacylglycerols. mdpi.com
While essential for numerous biological functions, disruptions in palmitate metabolism have been linked to metabolic disturbances. nih.govresearchgate.net For instance, exposure to palmitate has been shown to affect glucose transport in different tissues and can induce mitochondrial energy metabolism disorders in certain conditions. nih.govnasa.gov
Rationale for Utilizing Uniformly 13C-Labeled Palmitate (U-13C16) in Advanced Research
To investigate the complex metabolic fate of palmitate, researchers utilize isotopically labeled versions of the molecule. Uniformly 13C-labeled palmitate (U-13C16), in which all 16 carbon atoms are the heavy isotope ¹³C, is a particularly powerful tool. The use of a uniformly labeled tracer allows for the tracking of all carbon atoms as the fatty acid is metabolized, providing a comprehensive picture of its journey.
This tracer is used to:
Quantify Fatty Acid Oxidation: By measuring the appearance of ¹³C in expired carbon dioxide, researchers can determine the rate at which palmitate is oxidized for energy. bioscientifica.com
Trace Incorporation into Complex Lipids: U-¹³C-palmitate can be used to follow the incorporation of palmitate into various lipid pools, such as diacylglycerols and triglycerides, in different tissues. nih.govnih.gov
Elucidate Metabolic Pathways: The tracer helps in understanding the contribution of plasma fatty acids to intramyocellular lipid compounds and their entry into other metabolic cycles, like the tricarboxylic acid (TCA) cycle. nih.govdiabetesjournals.org
The analysis of tissues and fluids for ¹³C enrichment is typically performed using highly sensitive mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS). technologynetworks.comnih.gov This allows for precise measurement of the labeled molecules and their metabolic products.
Table 1: Properties of Potassium palmitate (U-¹³C₁₆, 98%+)
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | ¹³CH₃(¹³CH₂)₁₄¹³COOK | isotope.comsigmaaldrich.com |
| Molecular Weight | 310.40 g/mol | isotope.comsigmaaldrich.com |
| Isotopic Purity | 98-99 atom % ¹³C | isotope.comsigmaaldrich.com |
| Chemical Purity | 98%+ | isotope.comeurisotop.com |
| Appearance | Solid | sigmaaldrich.com |
| Labeled CAS Number | 1458714-74-3 | isotope.comsigmaaldrich.com |
| Unlabeled CAS Number | 2624-31-9 | isotope.comeurisotop.com |
| Primary Applications | Lipidomics, Metabolism, Metabolomics | isotope.com |
Historical Context and Evolution of Stable Isotope Tracing in Lipidomics
The use of stable isotopes as metabolic tracers has a rich history dating back over 80 years. researchgate.net The initial discoveries of isotopes by Frederick Soddy and the development of the first mass spectrometers by J.J. Thomson and F.W. Aston laid the groundwork for this field. nih.gov In the 1930s, Rudolph Schoenheimer was a pioneer in using stable isotopes, such as deuterium (²H), to study sterol and fatty acid metabolism, demonstrating the dynamic state of body constituents. nih.gov
Despite these early advances, the widespread use of stable isotopes was initially hampered by the limited availability of both the isotopes and the necessary analytical instrumentation. nih.gov For a period, more readily available radioactive isotopes, like ¹⁴C, became more common in metabolic research. nih.gov However, the 1970s and 1980s saw a resurgence in the use of stable isotopes, driven by concerns over the health risks of radioactive tracers in humans and significant advancements in mass spectrometry. nih.govbioscientifica.com
The evolution of analytical techniques, from gas chromatography-mass spectrometry (GC-MS) to liquid chromatography-mass spectrometry (LC-MS), has dramatically increased the sensitivity and precision with which isotopic enrichment can be measured in complex biological samples. nih.gov These technological advancements have been central to the growth of lipidomics—the large-scale study of cellular lipids. researchgate.net Today, stable isotope labeling is a cornerstone of lipidomics, enabling researchers to directly measure the biosynthesis, remodeling, and degradation of a vast array of lipid molecules. researchgate.net
Table 2: Example Research Findings Using U-¹³C-Palmitate
| Research Area | Key Finding | Significance | Reference |
|---|---|---|---|
| Skeletal Muscle Fatty Acid Metabolism in Type 2 Diabetes | In subjects with type 2 diabetes, there was no detectable release of ¹³CO₂ from forearm muscle after [U-¹³C]palmitate infusion, despite significant uptake of the tracer. | Indicates a difference in the metabolic handling and oxidation of fatty acids in the muscle of individuals with type 2 diabetes compared to healthy controls. | diabetesjournals.org |
| Intramyocellular Lipid Synthesis | A method was developed to measure both the concentration and isotopic enrichment of diacylglycerol (DAG) in muscle tissue following an infusion of [U-¹³C]palmitate. | Allows for the elucidation of the contribution of plasma free fatty acids to the synthesis of intramyocellular lipids like DAG. | nih.gov |
| Dietary Fatty Acid Incorporation | Used various U-¹³C-labeled fatty acids in a test meal to examine the incorporation of dietary fatty acids into different lipid pools like VLDL-triglycerides and plasma cholesteryl esters. | Provides a method to trace the post-meal journey of specific dietary fats and their distribution throughout the body's lipid transport system. | nih.gov |
Properties
Molecular Formula |
C16H32KO2 |
|---|---|
Molecular Weight |
311.41 g/mol |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1; |
InChI Key |
NHOGTCIENBDOGA-SJIUKAAASA-N |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O.[K] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.[K] |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Potassium Palmitate U 13c16
Approaches to Uniform 13C-Labeling of Long-Chain Fatty Acids
The synthesis of uniformly 13C-labeled long-chain fatty acids is a complex process that can be achieved through various biological and chemical strategies. One prominent biological method involves the cultivation of microorganisms or plants in an environment where the sole carbon source is 13C-labeled. For instance, specific algal or yeast strains capable of high-yield lipid production can be grown on 13C-glucose. These organisms then naturally synthesize fatty acids, including palmitic acid, with all carbon atoms being 13C. This biosynthetic approach ensures a high degree of uniform labeling across the entire carbon chain.
Chemical synthesis offers an alternative, often more controlled, route. These methods typically involve the assembly of the fatty acid chain from smaller, 13C-labeled building blocks. While intricate, chemical synthesis allows for precise control over the isotopic enrichment and purity of the final product. A study on the synthesis of site-specifically 13C labeled linoleic acids highlights a strategy that utilizes a Corey-Fuchs formyl to terminal 13C-labeled alkyne conversion, with 13CBr4 as the labeling source, to reduce the number of synthetic steps. nih.gov Although this example is for a different fatty acid, the principles of using labeled precursors in multi-step chemical synthesis are applicable to producing U-13C16 palmitate.
Precursor Design and Chemical Synthesis Strategies for U-13C16 Palmitate
The design of precursors is a critical aspect of the chemical synthesis of U-13C16 palmitate. The goal is to start with simple, commercially available, and highly enriched 13C-labeled molecules. Common precursors include [U-13C6]glucose and [U-13C5]glutamine, which can be used in cell cultures to produce labeled fatty acids. oup.com For purely chemical synthesis, smaller labeled alkyl halides or other functionalized hydrocarbons can be coupled together in a stepwise fashion to build the 16-carbon backbone of palmitic acid.
Synthetic strategies often rely on well-established organic chemistry reactions adapted for isotopic labeling. These can include Grignard reactions, Wittig reactions, or cross-coupling reactions to form the carbon-carbon bonds of the fatty acid chain. For example, a labeled fragment could be coupled with an unlabeled one, or two labeled fragments could be joined. nih.gov Following the construction of the carbon skeleton, the terminal functional group is converted to a carboxylic acid. The final step in preparing potassium palmitate (U-13C16) involves the saponification of the uniformly labeled palmitic acid with a potassium base, such as potassium hydroxide.
Production Scale and Research-Grade Material Considerations
Potassium palmitate (U-13C16) is typically produced on a small scale, intended for research purposes. The cost and complexity of the synthesis, particularly with high isotopic enrichment (often ≥98%), limit its large-scale production. isotope.commedchemexpress.comsigmaaldrich.com Commercially available research-grade material is often sold in quantities of milligrams to a few grams. isotope.com
For research applications, several factors are critical. The isotopic purity, which refers to the percentage of molecules that are fully labeled with 13C at all 16 positions, should be as high as possible to ensure accurate tracing and minimize interference from unlabeled or partially labeled molecules. nih.gov Chemical purity is equally important; the material must be free from other fatty acids or contaminants that could interfere with the biological experiment. isotope.com The stability of the compound under storage conditions is also a key consideration to maintain its integrity over time.
Post-Synthetic Modifications for Biological Applications (e.g., albumin complexation)
Free fatty acids have low solubility in aqueous solutions, which is the environment of most biological systems. To overcome this and facilitate their delivery to cells or tissues in in-vitro and in-vivo studies, post-synthetic modifications are often necessary. The most common modification for palmitate is complexation with serum albumin, typically bovine serum albumin (BSA) for research purposes. caymanchem.comnih.gov
This complexation is achieved by incubating the potassium palmitate (U-13C16) with a solution of fatty acid-free BSA. nih.gov The fatty acid molecules bind to specific sites on the albumin protein, creating a soluble complex that can be readily taken up by cells. rcsb.org The molar ratio of fatty acid to albumin can be controlled to mimic physiological conditions. caymanchem.com For instance, a 1:1 molar complex with fatty acid-free BSA in PBS has been described for preparing [U-13C]palmitate for cell culture experiments. nih.gov Another preparation involved mixing 13C16-potassium-palmitate with concentrated albumin solution, followed by heating and sonication to form a clear solution. nih.gov This process not only enhances solubility but also ensures that the fatty acid is presented to cells in a biologically relevant manner. nih.gov
The availability of fatty acids can also influence protein function through post-translational modifications like S-acylation, with palmitoylation being the most common form. nih.gov
Methodological Frameworks for Stable Isotope Tracer Studies with Potassium Palmitate U 13c16
In Vitro Experimental Design and Cell Culture Applications
In vitro studies using Potassium Palmitate (U-13C16, 98%+) provide a controlled environment to dissect the intricacies of fatty acid metabolism. The success of these experiments hinges on meticulous attention to the delivery of the tracer, incubation conditions, and subsequent analysis of its cellular fate.
Delivery Mechanisms for U-13C16 Palmitate in Cell Systems (e.g., BSA complexation)
The delivery of long-chain fatty acids like palmitate to cells in culture requires a carrier molecule to mimic the physiological transport in the bloodstream. Bovine serum albumin (BSA) is widely employed for this purpose, forming a complex with the fatty acid that facilitates its uptake by cells. caymanchem.comnih.gov The molar ratio of palmitate to BSA is a critical parameter that can influence the rate and extent of fatty acid delivery. nih.gov
A common procedure for preparing the U-13C16 palmitate-BSA complex involves dissolving the labeled potassium palmitate in a solution containing fatty acid-free BSA. nih.gov The mixture is often heated and stirred or sonicated to ensure complete complexation, resulting in a clear solution. nih.gov It is important to consider that even "fatty acid-free" BSA may contain residual unlabeled palmitate, which can dilute the isotopic enrichment of the final tracer solution. nih.gov For short-term cell culture applications (up to 18 hours), the prepared complex is generally suitable for direct use; however, for longer-term experiments, filter sterilization is recommended. caymanchem.com
Here is an example of a preparation protocol for a U-13C16 palmitate-BSA complex:
| Step | Procedure | Purpose |
| 1 | Mix 13C16-potassium-palmitate with a concentrated, fatty acid-free BSA solution. | To initiate the binding of palmitate to albumin. |
| 2 | Heat the solution to approximately 60°C while stirring. | To facilitate the dissolution and complexation of the fatty acid. |
| 3 | Sonicate the solution for a short duration (e.g., 1 minute). | To ensure a homogenous and clear solution. |
| 4 | Dilute with a sterile buffer (e.g., PBS) to the final desired concentration. | To prepare the working solution for cell treatment. |
| 5 | Pass the solution through a 0.2 μm sterile filter. | To ensure sterility for cell culture applications. nih.gov |
Incubation Protocols and Isotopic Equilibration Considerations
The duration of incubation with U-13C16 palmitate is a crucial factor in determining the extent of its incorporation into various cellular lipid pools. Achieving isotopic equilibrium, where the isotopic enrichment of the precursor pool (e.g., palmitoyl-CoA) reaches a steady state, is often a key goal.
For instance, in studies with HEK293 cells incubated with 0.1 mM [U-13C]palmitic acid, it has been observed that approximately 60% of the total palmitoyl-CoA pool becomes labeled within 3 hours, indicating that isotopic equilibrium is approached within this timeframe. nih.gov The specific time to reach equilibrium can vary depending on the cell type, its metabolic rate, and the experimental conditions. Shorter incubation times may be sufficient to study initial uptake and rapid metabolic events, while longer incubations are necessary to trace the label through more complex biosynthetic pathways, such as the formation of sphingolipids. nih.gov For example, after a 6-hour incubation with [U-13C]palmitate, base-labeled ceramides (B1148491) and monohexosylceramides can be detected, signifying their de novo synthesis. nih.gov
Cellular Uptake and Intracellular Distribution Assessment
Following incubation with U-13C16 palmitate, a critical step is to assess its uptake by the cells and its subsequent distribution among different intracellular lipid species. This is typically achieved through the extraction of total lipids from the cells, followed by analysis using techniques like mass spectrometry.
The process generally involves washing the cells to remove any unbound tracer, followed by cell lysis and a lipid extraction procedure. The extracted lipids are then separated and quantified. The use of a uniformly labeled tracer like U-13C16 palmitate allows for the tracking of the entire carbon backbone of the fatty acid as it is incorporated into various downstream metabolites. For example, in studies of sphingolipid biosynthesis, the presence of 13C in the sphingoid base moiety of ceramides provides unambiguous evidence of their de novo synthesis from the supplied palmitate. nih.gov
Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for this purpose. nih.gov They enable the separation of different lipid classes and the precise measurement of isotopic enrichment within each species. nih.gov This allows researchers to quantify the flux of palmitate into various metabolic pathways, providing insights into the regulation of lipid metabolism under different physiological or pathological conditions.
Ex Vivo Tissue Perfusion and Organ Slice Methodologies
Ex vivo studies, using either whole organ perfusion or tissue slices, bridge the gap between in vitro cell culture and in vivo animal models. These techniques allow for the investigation of metabolic processes in the context of the tissue's native architecture and cellular heterogeneity.
Maintenance of Tissue Viability and Metabolic Integrity
A fundamental prerequisite for successful ex vivo experiments is the maintenance of tissue viability and metabolic function throughout the experimental period. nih.goveuropa.eu This is typically achieved by perfusing the tissue with a carefully formulated physiological buffer that provides oxygen, nutrients, and maintains the correct temperature and pH. youtube.comyoutube.com
For whole organ perfusion, the organ is isolated and connected to a perfusion system that circulates the oxygenated medium through its vascular network. nih.govyoutube.com For tissue slices, thin sections of the organ are incubated in a bath of the oxygenated medium. The composition of the perfusion or incubation medium is critical and is often supplemented with energy substrates, such as glucose, and hormones to maintain metabolic integrity. youtube.com Continuous monitoring of viability markers, such as lactate (B86563) levels and oxygen consumption, can provide an assessment of the tissue's health during the experiment. nih.gov
Tracer Delivery and Effluent Collection Strategies
In ex vivo perfusion systems, the U-13C16 palmitate tracer, complexed with albumin, is introduced into the perfusion medium. nih.gov The tracer then circulates through the tissue, where it can be taken up by the cells and metabolized. The effluent, or the medium that has passed through the tissue, is collected at various time points. nih.gov
Analysis of the effluent can provide information on the uptake of the tracer by the tissue and the release of labeled metabolic products. For example, the appearance of 13CO2 in the effluent would indicate the oxidation of the labeled palmitate. In parallel, at the end of the experiment, the tissue itself is collected and processed to analyze the intracellular incorporation of the tracer into various lipid pools, similar to the methods used in in vitro studies. researchgate.net This dual approach of analyzing both the effluent and the tissue provides a comprehensive picture of fatty acid metabolism at the organ level.
In Vivo Experimental Design in Animal Models
Successful in vivo tracer studies in animal models hinge on careful experimental design, encompassing the method of tracer delivery, maintenance of isotopic equilibrium, and strategic collection of biological samples.
The two primary methods for administering Potassium palmitate (U-13C16) in animal studies are continuous infusion and bolus injection, each with specific advantages and applications.
Continuous Infusion: This method involves administering the tracer at a constant rate over a defined period, aiming to achieve a steady-state concentration of the labeled compound in the plasma. physiology.orgnih.govnih.gov Continuous infusion is particularly useful for measuring the kinetics of metabolic pathways over several hours. physiology.orgnih.gov For instance, in studies of fatty acid metabolism, a continuous intravenous infusion of [U-13C]palmitate allows for the determination of the fractional synthesis rates of intramuscular triglycerides. physiology.orgnih.gov To accelerate the time required to reach isotopic equilibrium, a priming dose, or a larger initial bolus of the tracer, is often administered at the beginning of the infusion. nih.govnih.gov
Bolus Injection: A bolus injection involves administering a single, larger dose of the tracer. researchgate.net This approach is often used to trace the rapid incorporation of a substrate into various metabolic pools. researchgate.net For example, a bolus injection of [U-13C]-palmitate can be used to track its incorporation into acylcarnitines in muscle and triglycerides in the liver within a short timeframe, such as 10 minutes post-injection. researchgate.net
The choice between continuous infusion and bolus injection depends on the specific research question and the turnover rate of the metabolite of interest. For substrates with rapid turnover, like free fatty acids, a continuous infusion without a priming dose can achieve isotopic equilibrium relatively quickly, often within 30 to 60 minutes. nih.gov
A critical aspect of many tracer studies, particularly those employing continuous infusion, is achieving and maintaining an isotopic steady state. This state is reached when the rate of appearance of the labeled tracer in the circulation is equal to its rate of disappearance, resulting in a constant isotopic enrichment in the plasma. metsol.com
Achieving a true isotopic steady state for all precursor pools can be challenging. For example, during a constant infusion of labeled palmitate, there is significant recycling of the tracer within various hepatic lipid pools, which can complicate the interpretation of very-low-density lipoprotein (VLDL)-triglyceride kinetics. nih.gov
Researchers often combine a priming bolus dose with a continuous infusion to more rapidly approach a steady state. nih.gov The attainment of a steady state is typically verified by collecting serial blood samples and demonstrating that the plasma enrichment of the tracer remains constant over time. nih.gov
The collection of biological samples is a crucial step in tracing the metabolic fate of Potassium palmitate (U-13C16). The sampling strategy must be designed to capture the dynamic changes in isotopic enrichment in relevant fluids and tissues.
Biological Fluids: Blood is the most commonly sampled fluid, with plasma being analyzed for the enrichment of free fatty acids and other circulating metabolites. physiology.orgnih.govresearchgate.net Serial blood sampling throughout the experiment is essential for monitoring the achievement of isotopic steady state and for kinetic modeling. nih.gov Urine and saliva can also be collected to measure the appearance of the label in excretory products or to assess whole-body substrate oxidation. nih.gov
Tissues: For studies investigating tissue-specific metabolism, the collection of tissue biopsies is necessary. physiology.orgnih.govresearchgate.net In animal models, tissues such as skeletal muscle (e.g., gastrocnemius, soleus), liver, and adipose tissue are frequently harvested at the end of the study. physiology.orgnih.govresearchgate.net Sequential biopsies of the same muscle can be performed in some animal models to track the time course of tracer incorporation into intramuscular lipid pools. physiology.orgnih.gov The timing of tissue collection is critical and depends on the specific metabolic pathway being investigated. For instance, in a study using a bolus injection of [U-13C]-palmitate, plasma, liver, and gastrocnemius muscle were obtained 10 minutes after the injection to assess the rapid incorporation of the tracer. researchgate.net
Proper handling and storage of collected samples are paramount to preserve the integrity of the metabolites and their isotopic enrichment. Tissues are often flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis. bioscientifica.com
Analytical Chemistry Techniques for 13C-Enrichment Measurement
Once biological samples are collected, sophisticated analytical techniques are required to accurately measure the enrichment of ¹³C from the Potassium palmitate (U-13C16) tracer in various metabolites. Mass spectrometry-based methods are the cornerstone of these analyses.
GC-MS is a powerful and widely used technique for the analysis of ¹³C-enrichment in smaller, volatile metabolites derived from the breakdown of Potassium palmitate (U-13C16). physiology.orgnih.gov
To be analyzed by GC-MS, non-volatile metabolites must first be chemically modified through a process called derivatization to make them volatile. The derivatized sample is then injected into the gas chromatograph, where individual compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
GC-MS can be used to determine the isotopic enrichment of fatty acids in plasma and tissues. physiology.orgnih.gov A specific application is Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS), which provides very high precision measurements of ¹³C-enrichment. capes.gov.br In this technique, the compounds eluting from the GC are combusted to CO₂, and the isotopic ratio of the CO₂ is measured by an isotope ratio mass spectrometer. capes.gov.br This method is so sensitive that it allows for the use of ultralow doses of [U-¹³C]palmitate to measure systemic palmitate flux. capes.gov.br
Table 1: Example of GC-MS Application in a [U-13C]palmitate Tracer Study
| Parameter | Finding | Reference |
| Tracer | [U-¹³C]palmitate and [1-¹³C]oleate | physiology.orgnih.gov |
| Animal Model | Fasted conscious rats | physiology.orgnih.gov |
| Administration | 4-hour intravenous infusion | physiology.orgnih.gov |
| Tissues Sampled | Skeletal muscle (sequential biopsies) | physiology.orgnih.gov |
| Analytical Method | Gas chromatography/combustion/isotope ratio mass spectrometry | physiology.orgnih.gov |
| Key Measurement | ¹³C enrichment of fatty acids | physiology.orgnih.gov |
This table is interactive and can be sorted by column.
LC-MS/MS is the preferred method for analyzing the ¹³C-enrichment in larger, non-volatile, and complex lipids that are not amenable to GC-MS analysis. nih.govresearchgate.net This technique is particularly valuable for lipidomics, the large-scale study of lipids. researchgate.net
In LC-MS/MS, the sample is first separated by liquid chromatography, which is well-suited for a wide range of molecules, including complex lipids. The separated lipids then enter a tandem mass spectrometer (MS/MS). In the first mass analyzer, a specific lipid ion (the precursor ion) is selected. This ion is then fragmented in a collision cell, and the resulting fragment ions (product ions) are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), provides high specificity and sensitivity for the detection and quantification of labeled lipids. nih.govelsevierpure.com
LC-MS/MS can be used to trace the incorporation of [U-¹³C]palmitate into a wide array of lipid species, including:
Acylcarnitines researchgate.net
Triglycerides researchgate.net
Phosphatidylcholines researchgate.net
Diacylglycerols (DAG) nih.gov
Sphingolipids nih.gov
Table 2: Application of LC-MS/MS in a [U-13C]palmitate Tracer Study
| Parameter | Finding | Reference |
| Tracer | [U-¹³C]-palmitate | researchgate.net |
| Animal Model | Fasted male C57BL/6N mice | researchgate.net |
| Administration | Bolus injection into the caudal vein | researchgate.net |
| Tissues Sampled | Plasma, liver, gastrocnemius muscle (10 min post-injection) | researchgate.net |
| Analytical Method | UPLC-mass spectrometry | researchgate.net |
| Key Measurement | [U-¹³C]-palmitate-derived metabolites (lipids, acylcarnitines, free fatty acids) | researchgate.net |
This table is interactive and can be sorted by column.
The development of advanced LC-MS/MS methods has enabled researchers to accurately measure very low levels of isotopic enrichment in complex lipid pools, providing detailed insights into the dynamics of lipid metabolism in vivo. nih.govckisotopes.com
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) for High Precision Ratio Measurement
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) stands as a powerful analytical technique for high-precision measurement of stable isotope ratios in individual organic compounds. caltech.edu In studies involving Potassium Palmitate (U-13C16), GC/C/IRMS offers exceptional sensitivity and precision in determining the 13C enrichment in palmitate and its metabolic derivatives.
The methodology involves the separation of fatty acid methyl esters (FAMEs), including the 13C-labeled palmitate, by gas chromatography. The eluted compounds are then combusted in an online reactor, converting the organic carbon into carbon dioxide (CO2) gas. caltech.edu This CO2 is subsequently introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of 13CO2 to 12CO2.
The high precision of GC/C/IRMS, often achieving detection levels 100 times lower than conventional GC/MS, allows for the use of lower doses of the stable isotope tracer. metsol.com This not only reduces the cost of studies but also minimizes the potential for the high tracer levels to influence the metabolic pathways being investigated. metsol.com The technique is capable of measuring 13C/12C ratios with a precision approaching 0.1‰, a significant improvement over conventional mass spectrometers. caltech.edu
Recent advancements have focused on developing fast GC-C-IRMS systems. dshs-koeln.de These systems utilize narrow-bore columns and optimized interfaces to achieve significantly faster analysis times without compromising precision or resolution. dshs-koeln.de For instance, a fast GC-C-IRMS system can analyze a mixture of fatty acid methyl esters in a fraction of the time required by conventional systems, with comparable or even better precision. dshs-koeln.deresearchgate.net
Table 1: Comparison of Conventional and Fast GC-C-IRMS for Steroid Analysis
| Parameter | Conventional GC-C-IRMS | Fast GC-C-IRMS |
|---|---|---|
| Run Time | ~2-3 times longer | Shorter |
| Precision (SD (δ13C)) | ± 0.2-0.5 ‰ | ± 0.2-0.5 ‰ |
| Resolution | Good | Equivalent or better |
This table illustrates the performance advantages of fast GC-C-IRMS systems in terms of analysis speed while maintaining high precision. dshs-koeln.de
Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotope-Labeled Metabolomics
Nuclear Magnetic Resonance (NMR) spectroscopy is another key analytical method in metabolomics, offering a non-invasive and highly reproducible means of identifying and quantifying metabolites. nih.gov When used in conjunction with stable isotope labeling, such as with Potassium Palmitate (U-13C16), NMR provides unique insights into metabolic pathways and fluxes. nih.govisolife.nl
A significant advantage of NMR is its ability to determine the positional distribution of isotopes within a molecule, providing detailed information about the specific metabolic transformations a labeled substrate has undergone. nih.govcapes.gov.br This capability is particularly valuable for tracing the fate of the 16 carbon atoms of U-13C16-palmitate as they are incorporated into various metabolites.
While NMR is generally less sensitive than mass spectrometry, the use of 13C-labeled compounds significantly enhances signal detection. nih.govisolife.nl Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. 1D NMR provides a rapid overview of the metabolome, while 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can resolve complex spectral overlaps and provide detailed structural and connectivity information. capes.gov.br
The non-destructive nature of NMR analysis allows the sample to be preserved for further analysis by other techniques, including mass spectrometry, providing a comprehensive and complementary view of the metabolome. nih.gov
Sample Preparation and Derivatization Protocols for Mass Spectrometry
Proper sample preparation is a critical step in the analysis of fatty acids by mass spectrometry to ensure accurate and reproducible results. nih.gov For studies using Potassium Palmitate (U-13C16), this typically involves the extraction of total lipids from biological samples, followed by derivatization of the fatty acids to make them suitable for GC-MS analysis. researchgate.net
A common lipid extraction method is the Folch method or variations thereof, which uses a chloroform (B151607) and methanol (B129727) mixture to efficiently extract lipids from tissues or cells. researchgate.net Following extraction, the lipid fraction can be further separated into different lipid classes, such as triacylglycerols (TAGs), diacylglycerols (DAGs), and phospholipids (B1166683) (PLs), using solid-phase extraction (SPE). researchgate.net
For GC-MS analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs) through a process called transmethylation. researchgate.net A common reagent for this is boron trifluoride-methanol (BF3-MeOH). mdpi.comresearchgate.net The derivatization conditions, such as temperature and reaction time, need to be carefully optimized to ensure complete conversion without introducing isotopic fractionation. mdpi.com
For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization may also be employed to improve the ionization efficiency and chromatographic separation of fatty acids. nih.govnih.gov Various derivatization reagents are available that can introduce a charged or easily ionizable group onto the fatty acid molecule. nih.gov
Table 2: Common Derivatization Reagents for Fatty Acid Analysis by LC-MS
| Reagent | Advantage |
|---|---|
| 1-(2,4-dinitrophenyl)-piperazine (DNPP) | Enhances ionization efficiency |
| 2-picolylamine | Improves chromatographic retention and ionization |
| 4-(Aminomethyl)phenyl)trimethylammonium (AMPTA) | Introduces a permanent positive charge |
This table highlights some of the derivatization strategies used to enhance the detection of fatty acids in LC-MS-based metabolomics.
Data Processing and Isotopic Correction Algorithms
Following data acquisition by mass spectrometry, raw data must undergo several processing steps to yield meaningful biological information. This includes correcting for the natural abundance of stable isotopes and analyzing the distribution of mass isotopomers.
Natural Isotope Abundance Correction
Naturally occurring stable isotopes of elements like carbon (13C), hydrogen (2H), and oxygen (18O) contribute to the measured mass spectrum of a molecule. semanticscholar.org When conducting tracer studies with compounds like Potassium Palmitate (U-13C16), it is crucial to correct for this natural abundance to accurately determine the enrichment from the labeled tracer. semanticscholar.orgbiorxiv.org
Several algorithms and software tools have been developed for natural abundance correction. semanticscholar.orgbiorxiv.orgresearchgate.net These algorithms use the known natural isotopic abundances of the elements in a given molecule to calculate the expected mass isotopomer distribution in the absence of any labeling from the tracer. This calculated natural abundance pattern is then subtracted from the experimentally measured mass isotopomer distribution to determine the true enrichment from the U-13C16-palmitate tracer.
Mass Isotopomer Distribution (MID) Analysis
Mass Isotopomer Distribution (MID) analysis is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. nih.gov It involves the analysis of the relative abundances of different mass isotopomers of a metabolite that arise from the incorporation of a stable isotope tracer like U-13C16-palmitate. nih.gov
The pattern of mass isotopomers in a product metabolite provides a wealth of information about the metabolic pathways that led to its synthesis. scirp.org For example, by analyzing the MIDs of intermediates in the citric acid cycle after the introduction of U-13C16-palmitate, researchers can determine the relative contributions of different pathways to the cycle's operation.
Several software packages, such as PIRAMID and MID Max, have been developed to automate the extraction and analysis of MIDs from mass spectrometry data. oup.comfigshare.com These tools can handle data from both low- and high-resolution mass spectrometers and can correct for natural isotope abundance. oup.com The analysis of MIDs is fundamental to metabolic flux analysis (MFA), a computational method used to quantify the rates of metabolic reactions within a metabolic network. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Potassium palmitate (U-13C16, 98%+) |
| Palmitic acid |
| Fatty acid methyl esters (FAMEs) |
| Carbon dioxide |
| Chloroform |
| Methanol |
| Boron trifluoride-methanol (BF3-MeOH) |
| Triacylglycerols (TAGs) |
| Diacylglycerols (DAGs) |
| Phospholipids (PLs) |
| 1-(2,4-dinitrophenyl)-piperazine (DNPP) |
| 2-picolylamine |
Applications of Potassium Palmitate U 13c16 in Metabolic Flux Analysis
Quantitative Assessment of Fatty Acid Oxidation Pathways
The catabolism of fatty acids is a fundamental process for energy production in many tissues. Potassium palmitate (U-13C16) is instrumental in dissecting the relative contributions of different organelles and pathways to this process.
Mitochondrial Beta-Oxidation Flux Determination
Mitochondrial β-oxidation is the primary pathway for the breakdown of long-chain fatty acids into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for complete oxidation and ATP production. reactome.org The use of [U-13C16]palmitate enables the direct measurement of the rate of this process. epa.gov When cells or tissues are supplied with [U-13C16]palmitate, the fatty acid is transported into the mitochondria and undergoes successive rounds of β-oxidation. Each cycle cleaves a two-carbon unit in the form of acetyl-CoA. Since the palmitate is uniformly labeled, the resulting acetyl-CoA will be labeled as [U-13C2]acetyl-CoA.
The flux through mitochondrial β-oxidation can be quantified by measuring the appearance of 13C-labeled metabolites downstream of acetyl-CoA, such as 13C-labeled citrate (B86180) and other TCA cycle intermediates. nih.govresearchgate.net For instance, the condensation of [U-13C2]acetyl-CoA with unlabeled oxaloacetate in the first turn of the TCA cycle produces [13C2]citrate. nih.govresearchgate.net The rate of appearance of these labeled metabolites provides a direct readout of the mitochondrial β-oxidation flux. epa.gov Furthermore, in whole-organism studies, the rate of fatty acid oxidation can be estimated by infusing a 13C-labeled fatty acid and measuring the rate of expired 13CO2. metsol.com
Research has utilized this technique to compare fatty acid oxidation in different physiological and pathological states. For example, studies in human subjects have used [U-13C]palmitate to investigate the fate of fatty acids extracted by skeletal muscle, revealing differences in oxidation between healthy individuals and those with type 2 diabetes. diabetesjournals.org In one study, control subjects showed a significant release of 13CO2 from the forearm muscle after [U-13C]palmitate infusion, indicating active oxidation, whereas this was not observed in subjects with type 2 diabetes. diabetesjournals.org
| Metabolite | Control Subjects (nmol · 100 ml⁻¹ tissue · min⁻¹) | Type 2 Diabetic Subjects (nmol · 100 ml⁻¹ tissue · min⁻¹) |
|---|---|---|
| ¹³C-Palmitate Uptake | Significant | Significant (60% of control) |
| ¹³CO₂ Release | Significant (15% of ¹³C uptake) | Not detectable |
| ¹³C-Glutamine Release | Significant (6% of ¹³C uptake) | Not detectable |
Peroxisomal Beta-Oxidation Contributions
While mitochondria are the primary site for the β-oxidation of long-chain fatty acids, peroxisomes also contribute to this process, particularly for very-long-chain fatty acids. nih.gov Peroxisomal β-oxidation is a chain-shortening process that often precedes mitochondrial oxidation for certain fatty acids. nih.gov [U-13C16]palmitate can also be used to assess the contribution of peroxisomal β-oxidation. nih.gov
A common strategy to distinguish between mitochondrial and peroxisomal oxidation involves the use of specific inhibitors. nih.gov Etomoxir, an inhibitor of carnitine palmitoyltransferase I (CPT1), effectively blocks the entry of long-chain fatty acids into the mitochondria, thereby isolating the contribution of peroxisomal β-oxidation. nih.gov In the presence of etomoxir, the generation of 13C-labeled chain-shortened acyl-CoAs and acetyl-CoA from [U-13C16]palmitate can be attributed to peroxisomal activity. nih.gov Studies have shown that even common fatty acids like palmitic acid can be metabolized in peroxisomes, especially when mitochondrial fatty acid oxidation is impaired. nih.gov
Carbon Flux into the Tricarboxylic Acid (TCA) Cycle
The acetyl-CoA produced from the β-oxidation of [U-13C16]palmitate serves as a direct link to the TCA cycle. nih.gov The entry of [U-13C2]acetyl-CoA into the cycle allows for the detailed analysis of carbon flux through this central metabolic hub. nih.govnih.gov The initial condensation with oxaloacetate forms citrate, which will be labeled with two 13C atoms (M+2 isotopologue). researchgate.net As this labeled citrate is further metabolized through the TCA cycle, the 13C atoms are distributed among other cycle intermediates, such as α-ketoglutarate, succinate, fumarate, and malate. nih.gov
By analyzing the mass isotopomer distribution of these TCA cycle intermediates, researchers can not only quantify the direct influx from palmitate oxidation but also assess the activity of anaplerotic pathways (which replenish TCA cycle intermediates) and the relative contributions of other substrates to the acetyl-CoA pool. nih.gov For instance, the pattern of 13C enrichment in glutamate, which is in equilibrium with the TCA cycle intermediate α-ketoglutarate, provides valuable information about TCA cycle flux and label exchange reactions. diabetesjournals.org Studies have demonstrated that in perfused rat hearts, the majority of two-carbon units for fatty acid chain elongation are derived from the β-oxidation of perfused [1,2,3,4-¹³C₄]palmitic acid, highlighting the interconnectedness of these pathways. researchgate.net
Elucidation of De Novo Lipogenesis and Fatty Acid Elongation/Desaturation
Beyond its role in tracking catabolism, [U-13C16]palmitate is also a valuable tool for investigating anabolic lipid pathways, providing insights into how cells build and modify fatty acids and complex lipids.
Tracing Carbon from Palmitate into Longer-Chain Fatty Acids
Cells can elongate and desaturate existing fatty acids to produce a diverse range of fatty acyl chains required for various cellular functions. researchgate.net [U-13C16]palmitate can be used to trace its conversion into longer-chain fatty acids like stearate (B1226849) (C18:0) and oleate (B1233923) (C18:1). This process involves the sequential addition of two-carbon units, typically derived from malonyl-CoA.
When [U-13C16]palmitate is introduced, it can be activated to [U-13C16]palmitoyl-CoA. The elongation machinery then adds a two-carbon unit, resulting in a [U-13C18]stearoyl-CoA if the two-carbon donor is unlabeled. However, if the two-carbon donor (malonyl-CoA) is also derived from the β-oxidation of [U-13C16]palmitate, this leads to even higher mass isotopologues of the elongated fatty acid. researchgate.net Research in perfused rat hearts has shown that perfused palmitate is indeed chain elongated, with the isotopic patterns of myocardial acylcarnitines indicating that mitochondria-derived two-carbon units are used for this process. researchgate.netsigmaaldrich.com
Contributions to Complex Lipid Synthesis (e.g., Triglycerides, Phosphatidylcholine)
Fatty acids are the building blocks for more complex lipids, such as triglycerides (TGs) and phospholipids (B1166683) like phosphatidylcholine (PC), which are essential for energy storage and membrane structure, respectively. researchgate.net By tracing the incorporation of the 13C label from [U-13C16]palmitate into these lipid classes, researchers can quantify the rates of their synthesis and turnover. researchgate.netoup.com
Studies in fasted mice have shown that after the injection of [U-¹³C]-palmitate, the liver rapidly incorporates the labeled palmitate into triglycerides and phosphatidylcholine, highlighting its role as a buffer for excess circulating fatty acids. researchgate.net In contrast, skeletal muscle primarily directs the labeled palmitate towards the formation of acylcarnitines, intermediates of fatty acid oxidation. researchgate.net This demonstrates the tissue-specific fate of fatty acids. Similarly, studies using human placental explants have revealed that the metabolic partitioning of freshly imported fatty acids into different lipid reservoirs is dependent on the type of fatty acid, with [¹³C]-palmitic acid being primarily directed into phosphatidylcholine synthesis. oup.comnih.gov
| Metabolite | Tissue | Concentration (nmol/g protein) |
|---|---|---|
| [U-¹³C]-palmitate | Liver | 39 ± 12 |
| [U-¹³C]-palmitate | Muscle | 14 ± 4 |
| Tracer-derived Acylcarnitines | Liver | 0.002 ± 0.001 |
| Tracer-derived Acylcarnitines | Muscle | 0.95 ± 0.47 |
| Tracer-derived Triglycerides | Liver | 511 ± 160 |
| Tracer-derived Phosphatidylcholine | Liver | 58 ± 9 |
Sphingolipid Biosynthesis Pathways
The use of Potassium Palmitate (U-13C16) is instrumental in dissecting the de novo synthesis pathways of sphingolipids, a class of lipids involved in crucial cellular processes like signal transduction and membrane structure. When introduced into a biological system, the 13C-labeled palmitate acts as a precursor that is incorporated into newly synthesized sphingolipids.
By employing techniques such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), researchers can trace the incorporation of the 13C atoms from palmitate into downstream products. nih.gov The carbon-13 label can appear in the sphingoid base of the molecule, the N-acyl fatty acid chain, or both. nih.gov This allows for the detailed quantification of the rate of synthesis of specific sphingolipid species. For accurate calculations, it is crucial to consider the isotopic enrichment of the direct precursor pool, which is palmitoyl-CoA. nih.gov
A study utilizing [U-13C]palmitic acid in HEK293 cells determined the de novo biosynthesis rates for several key sphingolipids after correcting for the enrichment of the palmitoyl-CoA pool. nih.gov The findings highlight the ability of this tracer to provide quantitative data on the flux through this essential pathway. nih.gov
Table 1: De Novo Biosynthesis Rates of C16:0-Sphingolipids in HEK293 Cells
| Sphingolipid Species | Rate of Biosynthesis (pmol/h per mg protein) |
|---|---|
| C16:0-Ceramide | 62 ± 3 |
| C16:0-Monohexosylceramide | 13 ± 2 |
| C16:0-Sphingomyelin | 60 ± 11 |
Data sourced from a study on HEK293 cells incubated with 0.1 mM [U-13C]palmitic acid. Rates were calculated after accounting for isotopic enrichment of the precursor palmitoyl-CoA pool. nih.gov
Analysis of Lipid Remodeling and Turnover Rates
Potassium Palmitate (U-13C16) is a powerful tool for measuring the dynamic turnover and remodeling of lipid pools throughout the body. By introducing the tracer, scientists can measure the rate of appearance (Ra) of palmitate in the plasma, which reflects lipolysis, and track its subsequent incorporation into various lipid classes within different tissues.
The systemic flux of fatty acids can be precisely measured using a continuous infusion of [U-13C]palmitate. nih.gov By achieving a steady state of isotopic enrichment in the plasma, researchers can calculate the rate at which palmitate enters the circulation from storage pools like adipose tissue triglycerides. This method has been shown to be highly reproducible and yields results that are virtually identical to those obtained using traditional radiotracer methods. nih.gov Studies have demonstrated that the palmitate flux values measured with [U-13C]palmitate are highly reproducible, with low coefficients of variation for both intra-day and inter-day measurements. nih.gov The use of a uniformly labeled tracer like [U-13C]palmitate, when paired with sensitive analytical techniques like gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS), allows for the use of ultralow tracer doses, significantly reducing the metabolic burden on the subject. nih.gov
Beyond systemic flux, [U-13C]palmitate allows for the investigation of lipid dynamics within specific tissues. This provides critical information on how different organs and tissues take up and utilize fatty acids from the circulation.
One application is the measurement of [U-13C]palmitate incorporation into intramyocellular lipid pools, such as diacylglycerols (DAG). nih.gov DAGs are important signaling molecules, and their accumulation in muscle is linked to insulin (B600854) resistance. By tracing labeled palmitate from the plasma into specific DAG species within muscle tissue, the contribution of plasma free fatty acids to the intramyocellular DAG pool can be elucidated under various physiological and pathological conditions. nih.gov
Furthermore, studies in animal models have used [U-13C]palmitate to track the acute fate of free fatty acids following a bolus injection. In a study on fasted mice, researchers tracked the distribution of the tracer ten minutes after administration, revealing significant differences in uptake and initial processing between tissues. researchgate.net The liver showed the highest initial uptake of the labeled palmitate, followed by skeletal muscles. researchgate.net This approach helps to clarify the tissue-specific roles in fatty acid metabolism, for instance, by showing that muscle, rather than the liver, is the primary source of increased plasma long-chain acylcarnitines during fasting. researchgate.net
Table 2: Distribution of [U-13C]palmitate Tracer 10 Minutes After Bolus Injection in Fasted Mice
| Sample | Tracer Concentration |
|---|---|
| Plasma | 2.5 ± 0.5 µmol/L |
| Liver | 39 ± 12 nmol/g protein |
| Muscle | 14 ± 4 nmol/g protein |
Data represent the amount of free [U-13C]palmitate tracer remaining in plasma and incorporated into liver and gastrocnemius muscle tissue. researchgate.net
Investigating Substrate Preference and Fuel Utilization Dynamics
Stable isotope tracers like Potassium Palmitate (U-13C16) are invaluable for studying how the body chooses between different energy sources, such as fats and carbohydrates, under varying conditions.
By infusing [U-13C]palmitate simultaneously with other labeled substrates (e.g., labeled glucose or lactate), researchers can investigate competitive metabolism. For example, one study co-infused lactate (B86563) during a [U-13C]palmitate tracer experiment and found that the presence of lactate suppressed lipolysis by 30% under postabsorptive conditions. researchgate.net This indicates a metabolic shift where the body reduces its reliance on fat mobilization in the presence of an alternative fuel source like lactate. Similarly, comparing palmitate turnover at rest versus during exercise using a [U-13C]palmitate tracer clearly demonstrates the shift in fuel preference towards fatty acids to meet increased energy demands. nih.gov
Tracing studies with [U-13C]palmitate are crucial for understanding the complex effects of diet on lipid metabolism. The flux of palmitate in the body is not solely determined by the direct dietary intake of palmitic acid. It is also significantly influenced by de novo lipogenesis (DNL), the body's own process of synthesizing fatty acids from other substrates, primarily carbohydrates. nih.gov
Theoretical and Computational Approaches in U 13c16 Palmitate Tracing Studies
Principles of Metabolic Flux Analysis (MFA) Modeling
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.comcortecnet.com When combined with stable isotope tracers, such as U-13C16 palmitate, it becomes 13C-Metabolic Flux Analysis (13C-MFA), a gold standard for elucidating cellular metabolism. creative-proteomics.comnumberanalytics.com The core principle of 13C-MFA lies in tracing the path of labeled carbon atoms from a substrate through the metabolic network. creative-proteomics.comnih.gov
The process begins with the introduction of a 13C-labeled substrate, in this case, uniformly labeled (U) 16-carbon palmitate, into a biological system. nih.gov As the cells metabolize the labeled palmitate, the 13C atoms are incorporated into various downstream metabolites. numberanalytics.com The distribution of these 13C atoms within the metabolites, known as the mass isotopomer distribution (MID), is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). nih.govresearchgate.net
This measured MID is the key experimental data for MFA modeling. nih.gov A mathematical model of the cell's metabolic network is constructed, which includes the stoichiometry of the reactions and the carbon transitions for each reaction. researchgate.netnih.gov This model is then used to simulate the expected MIDs for a given set of metabolic fluxes. By comparing the simulated MIDs with the experimentally measured MIDs, the intracellular fluxes can be estimated. nih.gov This is typically achieved by solving an optimization problem that minimizes the difference between the measured and predicted labeling patterns. nih.gov
A significant advantage of 13C-MFA is that the number of measurable isotopomer data points often exceeds the number of unknown fluxes, creating a redundant and overdetermined system that enhances the accuracy and confidence of the flux estimations. creative-proteomics.com The general workflow of a 13C-MFA study involves several key steps: experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis. creative-proteomics.com
Stoichiometric Network Reconstruction for Fatty Acid Metabolism
A crucial component of 13C-MFA is the reconstruction of a stoichiometric metabolic network model specific to the biological system and pathways of interest, in this case, fatty acid metabolism. nih.gov This network model serves as the foundational framework for simulating the flow of carbon atoms from the 13C-labeled palmitate tracer. nih.gov
The reconstruction process involves compiling a comprehensive list of all relevant biochemical reactions involved in fatty acid uptake, activation, degradation (β-oxidation), elongation, desaturation, and incorporation into complex lipids. nih.gov This information is typically gathered from existing biochemical literature, and public databases like KEGG and BioCyc. oup.com For each reaction, the stoichiometry (the relative number of molecules of reactants and products) and the specific carbon atom transitions are meticulously defined. nih.gov
For example, in the context of U-13C16 palmitate tracing, the model would include the reaction for the activation of palmitate to palmitoyl-CoA. The subsequent β-oxidation cycles would be represented by a series of reactions that sequentially shorten the fatty acyl-CoA chain, releasing acetyl-CoA units. The model must accurately track the fate of the 13C atoms from the palmitoyl-CoA through each cycle of β-oxidation and into the resulting acetyl-CoA molecules.
Genome-scale metabolic models (GSMMs) are increasingly utilized as a starting point for reconstructing these networks. mdpi.com These comprehensive models encompass a large portion of an organism's known metabolic reactions and can be tailored to specific cell types or conditions. nih.govmdpi.com For fatty acid metabolism studies, a GSMM would be curated to ensure it accurately represents the known pathways and includes the necessary gene-protein-reaction (GPR) associations. mdpi.com This allows for a more detailed and accurate representation of the metabolic capabilities of the system under investigation.
Software Tools and Algorithms for Isotopic MFA
The computational complexity of 13C-MFA necessitates the use of specialized software tools and algorithms to perform the necessary calculations for flux estimation and analysis. nih.govresearchgate.net These software packages provide a framework for defining the metabolic model, inputting experimental data (such as tracer labeling and measured fluxes), and performing the optimization to determine the best-fit flux distribution. nih.gov
Several software tools are available, each with its own set of features and underlying algorithms. Some commonly used software includes:
13CFLUX2: A high-performance software suite that offers a comprehensive workflow for 13C-MFA, including experimental design, simulation, and flux estimation. It is known for its flexibility and ability to handle large-scale models. oup.comoup.com
INCA (Isotopomer Network Compartmental Analysis): A powerful and widely used MATLAB-based tool for 13C-MFA that supports both steady-state and isotopically non-stationary MFA. researchgate.netvanderbilt.edu
OpenFLUX/OpenFLUX2: An open-source, user-friendly software that utilizes the Elementary Metabolite Unit (EMU) framework for efficient computation of MIDs, and supports both single and parallel labeling experiments. nih.govresearchgate.net
FiatFlux: A tool that focuses on the flux ratio approach to 13C-MFA. nih.gov
These tools typically employ numerical optimization algorithms, such as sequential quadratic programming or the Levenberg-Marquardt algorithm, to minimize the sum of squared residuals between the measured and simulated isotopomer distributions. nih.gov The Elementary Metabolite Unit (EMU) framework is a significant algorithmic advance that has greatly improved the computational efficiency of these calculations by decomposing the complex isotopomer balancing problem into smaller, more manageable subproblems. nih.govnih.gov
The selection of a particular software tool often depends on the specific requirements of the study, the complexity of the metabolic network, and the user's familiarity with the software environment. The availability of both commercial and open-source options provides researchers with a range of choices to suit their needs. researchgate.netresearchgate.net
Interpretation of Mass Isotopomer Data in the Context of Metabolic Networks
The core output of a 13C tracer experiment is the mass isotopomer distribution (MID) of various metabolites. nih.gov An MID represents the fractional abundance of a metabolite with a specific number of 13C atoms. nih.gov For a metabolite with 'n' carbon atoms, there can be isotopologues ranging from M+0 (all 12C) to M+n (all 13C). nih.gov Interpreting these MIDs within the framework of a metabolic network is crucial for understanding pathway activity.
When U-13C16 palmitate is metabolized, the resulting acetyl-CoA will be fully labeled (M+2). As this labeled acetyl-CoA enters the TCA cycle and other biosynthetic pathways, the 13C atoms are distributed among various intermediates. The specific labeling pattern of these intermediates provides direct insights into the relative contributions of different pathways.
For instance, in the context of sphingolipid biosynthesis, the incorporation of [U-13C]palmitate can lead to three isotopomers: labeling in the sphingoid base, the N-acyl fatty acid, or both. nih.gov By analyzing the MIDs of ceramides (B1148491) and other sphingolipids, researchers can quantify the rate of de novo synthesis. nih.gov It is also critical to consider the isotopic enrichment of the precursor pool, such as palmitoyl-CoA, to accurately calculate the biosynthetic rates. nih.gov
The interpretation of MIDs is not always straightforward and requires careful consideration of the underlying biochemistry. For example, the presence of odd-numbered 13C labels in fatty acids synthesized from fully labeled precursors can indicate the activity of specific pathways that result in the loss or addition of single carbon units. researchgate.net Furthermore, cellular compartmentalization can influence the measured MIDs, as most analytical methods provide an average labeling pattern across the entire cell. nih.gov
Integration with Multi-Omics Data for Systems-Level Understanding
To gain a more comprehensive, systems-level understanding of metabolism, 13C-MFA data can be integrated with other "omics" datasets, such as transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels). nih.govrsc.org This multi-omics approach provides a more complete picture of how metabolic fluxes are regulated and how they relate to other cellular processes. rsc.org
Several computational methods have been developed to integrate different omics data with metabolic models. For example, transcriptomic or proteomic data can be used to constrain the flux bounds in a metabolic model, a technique known as Linear Bound Flux Balance Analysis (LBFBA). nih.govnih.gov This approach assumes a correlation between gene/protein expression levels and the maximum allowable flux through the corresponding reactions. nih.gov Algorithms like GIMME (Gene Inactivity Moderated by Metabolism and Expression) and E-Flux also leverage expression data to refine flux predictions. frontiersin.orgomicsdi.org
The integration of fluxomics with other omics data can help to:
Identify regulatory mechanisms that control metabolic pathways.
Validate and refine metabolic network reconstructions.
Uncover the metabolic consequences of changes in gene or protein expression.
Provide a more holistic view of cellular physiology in different states (e.g., health vs. disease). mdpi.com
By combining the quantitative flux data from U-13C16 palmitate tracing with information on gene expression and protein levels, researchers can build more predictive and accurate models of fatty acid metabolism. This integrated approach is essential for unraveling the complex interplay between different cellular layers and for identifying key control points within the metabolic network. nih.gov
Research Advancements and Future Perspectives with Potassium Palmitate U 13c16
Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput
Recent progress in analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has significantly improved the ability to detect and quantify metabolites labeled with stable isotopes like ¹³C. eurisotop.com These advancements enable the simultaneous measurement of hundreds to thousands of metabolites from very small biological samples with remarkable accuracy. eurisotop.com This has given rise to the field of metabolomics, which aims to understand metabolic regulation in health and disease. eurisotop.com
High-resolution mass spectrometry is a key technology in this field. It allows for detailed analysis of the distribution of ¹³C within molecules, providing insights into the specific metabolic pathways that are active. The development of new analytical pipelines for visualizing high-resolution mass spectrometry data further enhances the ability to interpret complex datasets from stable isotope tracing studies. These pipelines often require the conversion of vendor-specific data files into open formats for analysis.
The use of Potassium palmitate (U-13C16) in conjunction with these advanced analytical platforms allows researchers to move beyond static measurements of metabolite concentrations. Instead, they can assess metabolic fluxes, which represent the rates of metabolic pathways. eurisotop.comreertech.com This dynamic view provides a much richer understanding of metabolism than simply measuring metabolite levels. eurisotop.comreertech.com For example, an increase in the concentration of a particular metabolite could be due to either increased production or decreased consumption; stable isotope tracing can distinguish between these possibilities. reertech.com
Expanding the Scope of Biological Questions Addressed by U-13C16 Palmitate
The application of Potassium palmitate (U-13C16) is shedding light on a wide range of biological questions, from the fundamental processes of cellular metabolism to the mechanisms underlying complex diseases.
One key area of investigation is the regulation of substrate utilization in mitochondria. For instance, studies using U-13C16 palmitate have been instrumental in understanding how the inhibition of the mitochondrial pyruvate (B1213749) carrier affects fuel preference in cells. escholarship.orgpharmaceuticalintelligence.com By tracing the incorporation of ¹³C from palmitate into intermediates of the tricarboxylic acid (TCA) cycle, researchers can quantify the contribution of fatty acid oxidation to cellular energy production. pharmaceuticalintelligence.comd-nb.info
The role of lipid metabolism in cancer is another major focus. Cancer cells often exhibit altered metabolic pathways to support their rapid growth and proliferation. escholarship.org U-13C16 palmitate tracing has been used to investigate the sources of lipogenic acetyl-CoA in cancer cells and to understand how they adapt to the loss of key enzymes in fatty acid synthesis. escholarship.org These studies have revealed a surprising degree of metabolic plasticity in cancer cells, which can rely on alternative nutrient sources to survive. escholarship.org
Furthermore, U-13C16 palmitate is being used to study the metabolic maturation of stem cell-derived cardiomyocytes. biorxiv.org These cells hold great promise for regenerative medicine, but their metabolic immaturity can limit their therapeutic potential. biorxiv.org Tracing studies have shown that these cells may not effectively activate fatty acid oxidation, a key feature of mature heart muscle cells, and that their metabolic maturation is dependent on the availability of exogenous lipids. biorxiv.org
Applications in Advanced Preclinical Research Models
The insights gained from in vitro studies with U-13C16 palmitate are being translated to more complex preclinical research models, such as organoids and xenografts. These models more closely mimic the in vivo environment and provide a more accurate picture of how metabolic pathways operate in the context of a whole organism.
For example, U-13C16 palmitate has been used to study triacylglycerol dynamics in cellular models of cardiomyocytes. biorxiv.org By tracing the fate of labeled palmitate, researchers can investigate the rates of triacylglycerol synthesis and breakdown, and how these processes are affected by genetic manipulations or drug treatments. biorxiv.org These studies have revealed that the hydrolysis of triacylglycerols, rather than their re-esterification, can be a key point of regulation in lipid metabolism. biorxiv.org
In the context of cancer research, patient-derived xenograft (PDX) models are becoming increasingly important. These models, in which tumor tissue from a patient is implanted into an immunodeficient mouse, can be used to study the metabolic properties of individual tumors and to test the efficacy of targeted therapies. The use of U-13C16 palmitate in PDX models allows for the in vivo tracing of fatty acid metabolism, providing valuable information about how tumors utilize lipids to grow and survive.
Synergistic Use with Other Stable Isotope Tracers
To gain a more comprehensive understanding of metabolism, researchers are increasingly using U-13C16 palmitate in combination with other stable isotope tracers. This multi-isotope tracing approach allows for the simultaneous investigation of multiple metabolic pathways. escholarship.org
For example, U-13C16 palmitate can be used alongside ¹³C-labeled glucose to study the interplay between fatty acid and glucose metabolism. biorxiv.orgresearchgate.net By tracing the incorporation of ¹³C from both sources into various metabolites, researchers can determine the relative contributions of these two key fuels to cellular energy production and biosynthesis. researchgate.netpharmaceuticalintelligence.com This approach has been used to show that inhibiting de novo fatty acid synthesis can alter the flux of glucose-derived carbons into the TCA cycle. researchgate.net
Similarly, combining U-13C16 palmitate with nitrogen-15 (B135050) (¹⁵N)-labeled amino acids can provide insights into the interactions between lipid and amino acid metabolism. This is particularly relevant in the study of cancer, where tumor cells are known to utilize glutamine as a major fuel source. pharmaceuticalintelligence.com By tracing both ¹³C and ¹⁵N, researchers can dissect the complex metabolic networks that support tumor growth.
The table below provides examples of how U-13C16 palmitate has been used in conjunction with other stable isotope tracers to answer specific research questions.
| Research Question | U-13C16 Palmitate Used With | Key Findings |
| How does inhibition of the mitochondrial pyruvate carrier affect substrate utilization? | [U-¹³C₆]glucose, [U-¹³C₅]glutamine | Inhibition of pyruvate import leads to increased fatty acid oxidation and reliance on glutamine metabolism. pharmaceuticalintelligence.compharmaceuticalintelligence.com |
| What is the interplay between glucose and fatty acid metabolism in T cells? | [U-¹³C₆]glucose | Inhibition of fatty acid synthesis alters the fate of glucose-derived carbons, diverting them away from the TCA cycle. researchgate.net |
| How do cardiomyocytes regulate triacylglycerol turnover? | [U-¹³C₆]glucose | PDK1 deficiency impairs triacylglycerol hydrolysis without significantly affecting glucose metabolism. biorxiv.org |
Innovations in Data Integration and Predictive Modeling in Lipid Metabolism
The large and complex datasets generated by stable isotope tracing studies require sophisticated computational tools for analysis and interpretation. Innovations in data integration and predictive modeling are playing an increasingly important role in extracting meaningful biological insights from this data.
One key challenge is the integration of metabolomics data with other "omics" data, such as genomics, transcriptomics, and proteomics. By combining these different layers of biological information, researchers can build more comprehensive models of metabolic regulation. For example, integrating genetic data with metabolomic data can help to establish causal links between specific metabolites and disease risk. cardiacos.net
Predictive modeling, often based on genome-scale metabolic models, is another powerful approach. These models can be used to simulate metabolic fluxes and to predict how the metabolic network will respond to genetic or environmental perturbations. When combined with experimental data from stable isotope tracing studies, these models can be refined and validated, leading to a more accurate and predictive understanding of metabolism.
Q & A
Q. How can researchers verify the isotopic purity and positional labeling accuracy of potassium palmitate (U-¹³C₁₆, 98%+) in metabolic flux studies?
Methodological Answer: Isotopic purity should be confirmed using gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (¹³C-NMR). GC-MS quantifies the ¹³C enrichment by comparing molecular ion clusters ([M]⁺ and [M+16]⁺) . ¹³C-NMR identifies positional labeling integrity by resolving carbon-specific shifts (e.g., methyl vs. carboxyl groups) . For example, a 98%+ ¹³C enrichment requires <2% unlabeled peaks in GC-MS spectra, and NMR should show no unlabeled carbons at δ 14–34 ppm (aliphatic chain) or δ 180–185 ppm (carboxylate) .
Q. What experimental precautions are critical when using potassium palmitate (U-¹³C₁₆) in cell culture studies to avoid isotopic dilution?
Methodological Answer:
- Use serum-free media or dialyzed fetal bovine serum to eliminate unlabeled fatty acids .
- Validate baseline ¹³C levels in cells via untargeted metabolomics prior to dosing .
- Optimize concentration ranges (e.g., 50–200 µM) to balance solubility (enhanced with albumin carriers) and cytotoxicity . Cross-check with LC-MS/MS to confirm intracellular uptake without degradation .
Q. How should researchers design a kinetic study to track ¹³C-labeled palmitate incorporation into lipid droplets?
Methodological Answer:
- Use pulse-chase labeling : Expose cells to potassium palmitate (U-¹³C₁₆) for 2–4 hrs ("pulse"), then replace with unlabeled media ("chase") .
- Sample at intervals (0, 1, 4, 24 hrs) and extract lipids via Folch partitioning. Analyze lipid droplets using thin-layer chromatography (TLC) or fluorescence microscopy with Nile Red staining . Quantify ¹³C enrichment in triglycerides via high-resolution LC-MS .
Advanced Research Questions
Q. How can conflicting data on ¹³C enrichment in β-oxidation intermediates be resolved when using potassium palmitate (U-¹³C₁₆)?
Methodological Answer:
- Tracer dilution analysis : Calculate isotopic dilution factors using mass isotopomer distributions (MIDs) from LC-MS/MS data .
- Validate enzyme activity via acyl-CoA synthetase inhibitors (e.g., Triacsin C) to distinguish uptake vs. metabolic artifacts .
- Cross-reference with stable isotope-resolved metabolomics (SIRM) to map ¹³C flow into acetyl-CoA and TCA cycle intermediates .
Q. What statistical approaches are recommended for optimizing the synthesis of potassium palmitate (U-¹³C₁₆) with >98% isotopic purity?
Methodological Answer: Apply response surface methodology (RSM) with a 4-factor, 3-level design:
Q. How can researchers distinguish between endogenous and exogenous palmitate pools in lipidomics studies using U-¹³C₁₆-labeled potassium palmitate?
Methodological Answer:
- Use dual-isotope labeling : Combine U-¹³C₁₆ potassium palmitate with deuterated internal standards (e.g., D₃¹-palmitate) .
- Apply parallel reaction monitoring (PRM) in LC-MS to resolve ¹³C vs. D-labeled ions.
- Normalize data using isotopic natural abundance correction algorithms (e.g., IsoCor) to account for background ¹³C .
Troubleshooting & Data Validation
Q. What steps mitigate cross-contamination risks when handling multiple isotopologues of potassium palmitate (e.g., U-¹³C₁₆ vs. 2,2-D₂)?
Methodological Answer:
Q. How should researchers address inconsistencies in ¹³C enrichment data between biological replicates?
Methodological Answer:
- Perform batch-effect correction using pooled QC samples in LC-MS runs .
- Validate cell viability and confluence (≥90%) to ensure consistent uptake .
- Replicate experiments with block randomization to minimize technical variability .
Applications in Complex Systems
Q. What protocols enable the use of potassium palmitate (U-¹³C₁₆) in in vivo tracer studies for lipid metabolism?
Methodological Answer:
Q. How can U-¹³C₁₆ potassium palmitate be integrated with multi-omics platforms to study lipid-protein interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
